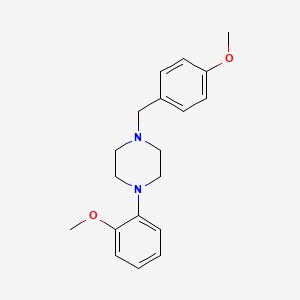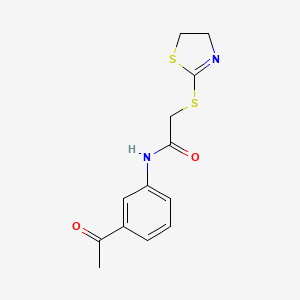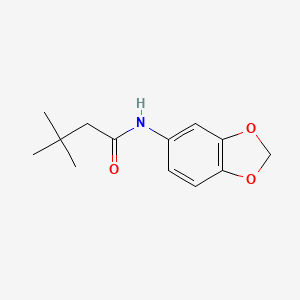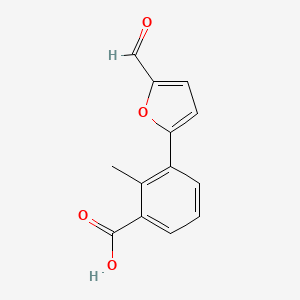![molecular formula C16H17O3P B5863360 [bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
[bis(2-methylphenyl)phosphoryl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(2-methylphenyl)phosphoryl]acetic acid, commonly known as BPA, is a phosphonic acid derivative that has been widely used in various fields of scientific research. This compound has been found to have significant biochemical and physiological effects, making it an important tool for studying biological processes.
科学的研究の応用
BPA has been widely used in scientific research as a tool for studying biological processes. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. BPA has also been found to be a potent inhibitor of butyrylcholinesterase, another cholinesterase enzyme. In addition, BPA has been used as a ligand for metal ions, such as copper and zinc, which has led to the development of metalloenzyme inhibitors.
作用機序
BPA inhibits the activity of cholinesterase enzymes by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The accumulation of acetylcholine can lead to overstimulation of the nervous system, which can result in convulsions and respiratory failure.
Biochemical and Physiological Effects:
BPA has been found to have significant biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can cause symptoms such as muscle twitching, weakness, and paralysis. BPA has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
BPA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a well-defined mechanism of action. BPA is also relatively stable and can be stored for extended periods without degradation. However, BPA has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. In addition, BPA has limited solubility in non-polar solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of BPA in scientific research. One potential application is in the development of metalloenzyme inhibitors. BPA has been found to be an effective ligand for metal ions, which could be used to develop new classes of metalloenzyme inhibitors. Another potential application is in the development of anti-inflammatory agents. BPA has been found to have anti-inflammatory effects, which could be exploited for the development of new therapeutics for inflammatory diseases. Finally, BPA could be used as a tool for studying the role of cholinesterase enzymes in various biological processes.
合成法
BPA can be synthesized by reacting 2-methylphenylphosphonic dichloride with sodium acetate in acetic acid. The reaction yields BPA as a white solid that is soluble in polar solvents such as water and ethanol. The synthesis of BPA is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
2-bis(2-methylphenyl)phosphorylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c1-12-7-3-5-9-14(12)20(19,11-16(17)18)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOQJRUCERBYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC(=O)O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)





![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)
